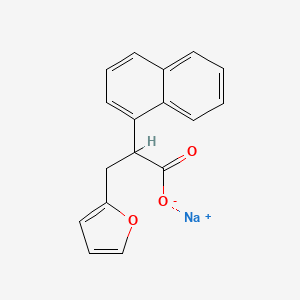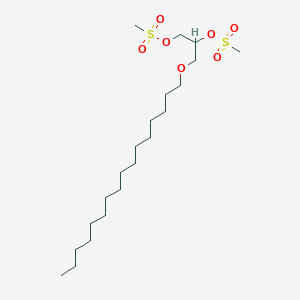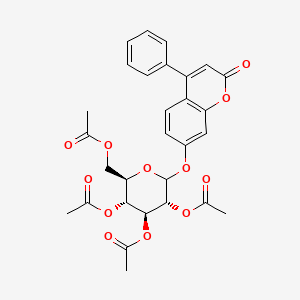![molecular formula C20H25FN2OS B14146279 N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-73-9](/img/structure/B14146279.png)
N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is a complex organic compound with a unique structure that includes a butylsulfanyl group, a phenylethyl group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Butylsulfanyl Group: This can be achieved through the reaction of butylthiol with an appropriate electrophile.
Introduction of the Phenylethyl Group: This step involves the alkylation of a phenyl compound with an ethyl group.
Formation of the Fluorophenyl Group: This can be done through the fluorination of a phenyl compound.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Aplicaciones Científicas De Investigación
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets. The butylsulfanyl group may interact with thiol groups in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The overall effect of the compound depends on the specific pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-chlorophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-bromophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-iodophenyl)-N-methylurea
Uniqueness
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and binding affinity compared to other halogenated derivatives
Propiedades
Número CAS |
89135-73-9 |
|---|---|
Fórmula molecular |
C20H25FN2OS |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-(1-butylsulfanyl-2-phenylethyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C20H25FN2OS/c1-3-4-14-25-19(15-16-10-6-5-7-11-16)23(2)20(24)22-18-13-9-8-12-17(18)21/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,24) |
Clave InChI |
PJCMWVFLQNJYBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(CC1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)


